molecular formula C15H24O2 B11874495 4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- CAS No. 67633-92-5

4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro-

Cat. No.: B11874495
CAS No.: 67633-92-5
M. Wt: 236.35 g/mol
InChI Key: NFJHOPJJPMLCRF-UHFFFAOYSA-N
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Description

4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro-: is a complex organic compound with a unique structure It is characterized by a fused ring system and a diethoxymethyl functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are possible, especially at the diethoxymethyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: In biological research, it may be used as a probe to study enzyme mechanisms or as a precursor for bioactive compounds.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethoxymethyl group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4,7-Methano-1H-indene, octahydro-
  • 4,7-Methano-1H-indene, octahydro-5-(2-octyldecyl)-
  • 4,7-Methano-1H-indene-5-acetaldehyde, octahydro-

Uniqueness: 4,7-Methano-1H-indene, 5-(diethoxymethyl)-3a,4,5,6,7,7a-hexahydro- is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and modifications that are not possible with other similar compounds.

Properties

CAS No.

67633-92-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

9-(diethoxymethyl)tricyclo[5.2.1.02,6]dec-3-ene

InChI

InChI=1S/C15H24O2/c1-3-16-15(17-4-2)14-9-10-8-13(14)12-7-5-6-11(10)12/h5,7,10-15H,3-4,6,8-9H2,1-2H3

InChI Key

NFJHOPJJPMLCRF-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC2CC1C3C2CC=C3)OCC

Origin of Product

United States

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